cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid

Overview

Description

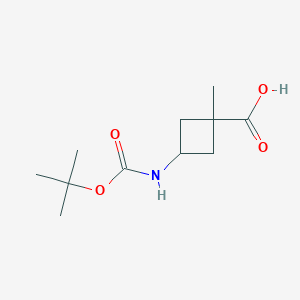

Chemical Structure and Properties cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid (CAS: 2231665-99-7) is a cyclobutane derivative featuring:

- A tert-butoxycarbonyl (Boc) -protected amino group at the cis-3 position.

- A methyl substituent at the 1-position of the cyclobutane ring.

- A carboxylic acid functional group at the 1-position.

Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol . Storage: Requires storage at 2–8°C under dry conditions due to its sensitivity to hydrolysis and thermal degradation .

The methyl group likely introduces steric hindrance, affecting reaction kinetics and selectivity compared to non-methylated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and alkylation steps, and automated systems for the protection and carboxylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially under acidic conditions where the Boc group is removed.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the Boc group.

Major Products

Oxidation: Hydroxylated cyclobutane derivatives.

Reduction: Cyclobutanol derivatives.

Substitution: Amino-substituted cyclobutane derivatives after Boc removal.

Scientific Research Applications

Overview

cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclobutane structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. Its molecular formula is C₁₀H₁₇NO₄, and it has gained attention in various fields of research, particularly in organic synthesis and pharmaceutical applications.

Organic Chemistry

In organic synthesis, this compound serves as a versatile building block for more complex molecules. Its unique structure allows researchers to explore stereochemistry and ring strain effects in cyclobutane derivatives, making it valuable for developing new synthetic methodologies.

Medicinal Chemistry

The compound has significant potential in drug development:

- Enzyme Inhibition : It can be utilized to design inhibitors targeting specific enzymes, especially those involved in metabolic pathways or disease processes.

- Receptor Modulation : The structural features enable it to act as a scaffold for developing receptor agonists or antagonists.

Biological Research

In biological contexts, this compound is used to study:

- Enzyme-Substrate Interactions : Its ability to mimic natural substrates allows researchers to investigate binding affinities and mechanisms of action.

- Protein-Ligand Binding : The compound's interactions with various proteins can provide insights into biological pathways and therapeutic targets.

Industrial Applications

In the chemical industry, this compound is employed in the synthesis of specialty chemicals and advanced materials due to its stability and reactivity under various conditions. Its properties make it suitable for large-scale production processes, optimizing yield and purity through modern synthetic techniques.

Case Study 1: Enzyme Inhibition

Research has indicated that derivatives of this compound show promise as effective inhibitors for aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. These studies demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells.

Case Study 2: Transport Mechanisms

Investigations into the transport mechanisms of this compound revealed that it is selectively taken up by L-type amino acid transporters. This property could be leveraged for targeted delivery systems in cancer therapy, enhancing therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism by which cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, preventing substrate access. The Boc group can be removed under physiological conditions, revealing the active amino group that interacts with the enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Table 1: Structural and Physical Property Comparison

Key Differences :

Ring Size and Strain: The cyclobutane ring in the target compound introduces greater ring strain compared to the cyclohexane analog . This strain may enhance reactivity in ring-opening reactions.

Functional Group Effects :

- Boc vs. Methoxycarbonyl : The Boc group offers superior stability under acidic conditions, making it preferable for stepwise peptide synthesis, whereas methoxycarbonyl derivatives are more labile .

- Carboxylic Acid Positioning : The 1-carboxylic acid group in the target compound contrasts with 1,3-dicarboxylic acid derivatives (e.g., cis-1,3-cyclobutanedicarboxylic acid), which exhibit distinct hydrogen-bonding patterns in crystal structures .

Non-methylated cyclobutane derivatives (e.g., 1-aminocyclobutane[¹¹C]carboxylic acid) have been investigated as tumor-seeking agents due to preferential incorporation into tumor cells .

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : The cyclohexane analog forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds , stabilizing its crystal lattice . Similar interactions are expected in the target compound but may differ due to the smaller cyclobutane ring.

- ¹H NMR Shifts : The Boc group in the target compound generates characteristic singlet peaks at δ 1.45 ppm (9H, tert-butyl), while the methyl group at δ 1.40–1.43 ppm may overlap with Boc signals in some spectra .

Biological Activity

cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid (CAS No. 2231665-99-7) is a synthetic organic compound notable for its unique cyclobutane structure and its potential applications in medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its biological activity and interactions with various molecular targets.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 2231665-99-7

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Esterification : Formation of the methyl ester from the corresponding carboxylic acid.

- Cyclobutane Introduction : A substitution reaction to introduce the cyclobutane ring.

- Amino Group Protection : Protecting the amino group using Boc-Cl under basic conditions.

This compound serves as an intermediate in organic synthesis, particularly in the development of enzyme inhibitors and receptor modulators.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The deprotection of the Boc group under acidic conditions allows the free amine to engage in hydrogen bonding and ionic interactions, potentially modulating enzyme activities or receptor functions.

Case Studies and Research Findings

Research indicates that cyclobutane derivatives exhibit significant biological activities, including anti-cancer and antiviral properties. A study highlighted the preliminary biological activity of cyclobutane derivatives, noting their potential as anti-cancer agents through enzyme inhibition mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cyclobutane derivatives, which have shown varying degrees of efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of a cyclobutane-based amine precursor. For analogous structures (e.g., cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid), synthesis involves coupling Boc anhydride with the amine group under basic conditions (e.g., NaHCO₃ or DMAP) in THF or DCM . Key intermediates are characterized by H NMR (e.g., δ 1.43 ppm for Boc tert-butyl protons) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) . For cyclobutane derivatives, confirm stereochemistry via NOESY or X-ray crystallography due to potential cis/trans isomerism .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies in NMR splitting may arise from dynamic effects (e.g., restricted rotation of the Boc group) or impurities. For example, Boc-protected amines in cyclobutane systems often exhibit complex splitting due to ring strain and steric hindrance. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or reference analogs (e.g., cis-3-aminocyclohexanecarboxylic acid derivatives) . If unresolved, perform variable-temperature NMR to assess conformational exchange .

Advanced Research Questions

Q. What strategies optimize the crystallinity of this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization is highly solvent-dependent. For Boc-protected cyclobutane derivatives, slow evaporation from ethyl acetate or acetone/hexane mixtures promotes crystal growth . If crystallization fails, consider co-crystallization with chiral resolving agents (e.g., L-proline) or modifying the Boc group (e.g., using Fmoc for better packing). Monitor hydrogen-bonding motifs (e.g., O–H⋯O and N–H⋯O interactions) via Hirshfeld surface analysis to predict crystal packing .

Q. How can researchers resolve contradictions in biological activity data for this compound in GABA-related studies?

- Methodological Answer : Contradictions may stem from stereochemical impurities or assay conditions. For GABA uptake inhibition studies:

- Purity Control : Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

- Assay Optimization : Use cell lines with validated GABA transporter expression (e.g., GAT-1 in HEK293 cells) and include positive controls (e.g., tiagabine).

- Data Normalization : Account for Boc group hydrolysis under physiological conditions by quantifying free amine concentrations via LC-MS .

Q. What computational methods predict the conformational stability of this compound in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model cyclobutane ring puckering and Boc group rotation barriers. Use DFT (B3LYP/6-31G*) to calculate energy minima for cis vs. trans configurations. Validate with experimental data (e.g., coupling constants in H NMR) . For solvation effects, apply implicit solvent models (e.g., PCM) or explicit solvent MD .

Structural and Analytical Questions

Q. What are the critical parameters for reproducing the X-ray crystal structure of this compound?

- Methodological Answer : Key parameters include:

- Crystal System : Triclinic (P1) with cell parameters a = ~5.85 Å, b = ~10.00 Å, c = ~23.01 Å, α/β/γ ≈ 85–89° .

- Hydrogen Bonding : Stabilize via intramolecular N–H⋯O (2.02 Å) and O–H⋯O (1.87 Å) interactions .

- Data Collection : Use a Bruker SMART 1K detector with Mo Kα radiation (λ = 0.71073 Å) and SADABS absorption correction .

Q. How does the tert-butoxycarbonyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in bases. For stability testing:

- Acidic Hydrolysis : Monitor by H NMR (disappearance of δ 1.43 ppm tert-butyl signal) .

- Basic Conditions : Assess via TLC (silica gel, ethyl acetate/hexane) after 24-hour exposure to 1M NaOH.

- Thermal Stability : Use TGA-DSC to detect decomposition above 150°C .

Q. Data Interpretation and Validation

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields may result from steric hindrance at the cyclobutane ring. Mitigation strategies:

- Activate the carboxylic acid as a mixed anhydride (e.g., using ClCO₂Et) before coupling .

- Use coupling agents like HATU or EDCI with HOAt to improve efficiency .

- Monitor reaction progress by LC-MS for intermediate consumption.

Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?

- Methodological Answer :

Properties

IUPAC Name |

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRNATIEYPVMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248372-39-4 | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.